

discovery and history of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide*

Cat. No.: B374099

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a Representative Sulfonamide Derivative

Disclaimer: Information regarding the specific compound **N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide** is not readily available in the public domain. This guide therefore focuses on a closely related and well-documented analogue, N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, to provide researchers, scientists, and drug development professionals with a representative in-depth technical overview of this class of compounds.

Introduction

Benzenesulfonamide derivatives are a prominent class of organic compounds with significant interest in medicinal chemistry and materials science. Their structural motif is associated with a wide range of biological activities, including antimicrobial, antifungal, and antimalarial properties.^[1] These compounds often serve as valuable synthetic intermediates or pharmacophores in the discovery of novel therapeutic agents.^[1] This guide details the discovery, synthesis, and characterization of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide, a representative member of this family.

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is presented below.


Property	Value	Source
IUPAC Name	N-(4-bromo-2-nitrophenyl)-4-methylbenzenesulfonamide	PubChem
CAS Number	22019-69-8	Benchchem[1]
Molecular Formula	C ₁₃ H ₁₁ BrN ₂ O ₄ S	PubChem[1]
InChI Key	InChI=1S/C13H11BrN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3	PubChem[1]

Synthesis

The synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction, specifically a sulfonylation reaction.

General Reaction Scheme

The primary synthetic route involves the reaction of 4-bromo-2-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base.

[Click to download full resolution via product page](#)

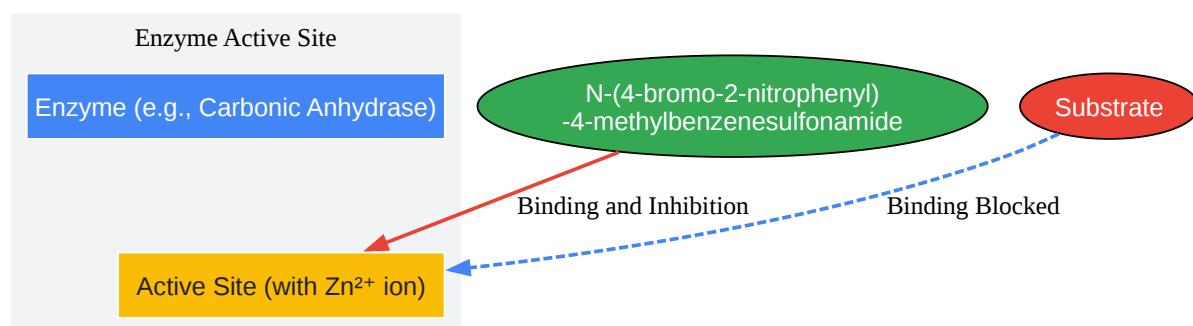
Caption: Synthetic scheme for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.[\[1\]](#)

- **Dissolution:** Dissolve 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane.
- **Addition of Base:** Add a base, for example, triethylamine or pyridine (to neutralize the HCl byproduct), to the solution.
- **Addition of Sulfonyl Chloride:** Add 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) dropwise to the reaction mixture. To minimize side reactions, it is advisable to maintain the temperature between 0–5°C during this addition.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide.

Potential Biological Activity and Mechanism of Action


While specific biological data for N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide is limited in the provided search results, the general class of sulfonamides is known for a variety of biological activities.

Antimicrobial Activity

Sulfonamide derivatives have been shown to possess significant antimicrobial properties.^[1] The presence of electron-withdrawing groups like the nitro group and the bromine atom in the structure of N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide may enhance its efficacy against various bacterial strains.^[1] A study on a related compound demonstrated activity against *Staphylococcus aureus*.^[1]

Enzyme Inhibition

Benzenesulfonamides are known to act as inhibitors for various enzymes, with human carbonic anhydrase (hCA) being a notable target.^[1] The mechanism of action often involves the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Bromo-2-nitrophenyl)-4-methylbenzenesulfonamide [benchchem.com]
- To cite this document: BenchChem. [discovery and history of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b374099#discovery-and-history-of-n-5-bromopyridin-2-yl-4-methylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com